Inosine-5'-diphosphate (IDP) Trisodium Salt: Biological Function & Experimental Application
Inosine-5'-diphosphate (IDP) Trisodium Salt: Biological Function & Experimental Application
Executive Summary
Inosine-5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate that occupies a critical dual niche in cellular physiology. Classically defined as a transient metabolite in the purine salvage pathway, modern pharmacology has re-contextualized IDP as a bioactive ligand with distinct selectivity for the P2Y13 purinergic receptor.
While often overshadowed by its adenosine counterparts (ADP/ATP), IDP serves as a vital phosphate acceptor in kinase assays and a specific tool compound for dissecting P2Y receptor subtypes. This guide delineates the physicochemical properties, metabolic integration, and receptor pharmacology of IDP, providing a validated experimental framework for its use in enzymatic and signaling assays.
Chemical & Physical Specifications
For experimental reproducibility, the specific salt form—trisodium—is critical for solubility and pH stability in aqueous buffers.
| Parameter | Specification |
| Chemical Name | Inosine-5'-diphosphate, trisodium salt |
| Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ |
| Molecular Weight | ~494.1 g/mol (anhydrous basis; varies with hydration) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in ethanol/organic solvents. |
| Stability | Hygroscopic. Stable at -20°C. Aqueous solutions are prone to hydrolysis; prepare fresh or aliquot/freeze. |
| In Vivo State | Exists primarily as a Mg²⁺ complex (Mg-IDP⁻) in the cytosol. |
Biological Function: Metabolic Integration
IDP functions as a central node in the Purine Salvage Pathway , acting as the bridge between the monophosphate precursor (IMP) and the triphosphate energy carrier (ITP).
The IMP-IDP-ITP Axis
Unlike the de novo synthesis pathway which is energetically expensive, the salvage pathway recycles bases. IDP is generated via the phosphorylation of Inosine Monophosphate (IMP) by Nucleoside Monophosphate Kinase (NMPK) .
Once formed, IDP is a substrate for Nucleoside Diphosphate Kinase (NDPK) . NDPK operates via a ping-pong mechanism, transferring a
Gluconeogenic Cycling
In specific tissues (e.g., liver), ITP/IDP cycling can substitute for GTP/GDP in the reaction catalyzed by Phosphoenolpyruvate Carboxykinase (PEPCK), although GTP is the canonical substrate. This flexibility allows the cell to maintain gluconeogenesis even when guanine nucleotide pools are stressed.
Metabolic Pathway Visualization
The following diagram illustrates the position of IDP within the purine metabolic network.
Figure 1: The central role of IDP in purine salvage and degradation pathways.
Biological Function: Purinergic Signaling[2][3]
Beyond metabolism, IDP is a potent extracellular signaling molecule. Its activity is distinct from ADP, allowing researchers to differentiate between receptor subtypes.
P2Y13 Receptor Agonism
The most significant pharmacological application of IDP is its activity at the P2Y13 receptor .[1][2]
-
Murine P2Y13: IDP is a highly potent agonist (
).[3][2] -
Human P2Y13: IDP is a full agonist but with lower potency (
). -
Biological Outcome: Activation of P2Y13 (G
-coupled) is linked to HDL endocytosis in the liver (reverse cholesterol transport) and negative feedback on neurotransmitter release in neurons.
Selectivity Profile (IDP vs. ADP)
A common experimental error is assuming IDP mimics ADP across all receptors. The selectivity profile is crucial for experimental design:
| Receptor | G-Protein | ADP Activity | IDP Activity | Experimental Implication |
| P2Y1 | G | Potent Agonist | Inactive / Very Weak | IDP does not induce calcium mobilization via P2Y1. |
| P2Y12 | G | Potent Agonist | Weak Partial Agonist | IDP is poor at inducing platelet aggregation compared to ADP. |
| P2Y13 | G | Potent Agonist | Potent Agonist | Use IDP to selectively activate P2Y13 in the presence of P2Y1 antagonists. |
Signaling Logic Visualization
Figure 2: Differential receptor activation profiles of ADP versus IDP.
Experimental Protocol: Coupled Enzyme Assay for NDPK
This protocol uses IDP trisodium salt as a substrate to measure the activity of Nucleoside Diphosphate Kinase (NDPK). It is a self-validating system because the signal (NADH oxidation) only occurs if IDP is successfully phosphorylated to ITP.
Principle
The assay couples the formation of ADP (generated when NDPK transfers phosphate from ATP to IDP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
-
Primary Reaction:
-
Coupling 1:
-
Coupling 2:
Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl.
-
Substrate Stock (IDP): 100 mM IDP Trisodium Salt in water (prepare fresh).
-
ATP Stock: 100 mM ATP.
-
Coupling Mix: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH, 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase.
Step-by-Step Methodology
-
Blanking: In a quartz cuvette or UV-transparent plate, add 900 µL Assay Buffer and 50 µL Coupling Mix.
-
Baseline: Monitor
for 2 minutes to ensure stability (no background NADH oxidation). -
Substrate Addition: Add 10 µL of 100 mM ATP and 10 µL of 100 mM IDP (Final conc: 1 mM each).
-
Initiation: Add catalytic amount of NDPK enzyme (or cell lysate). Mix immediately.
-
Measurement: Record
every 10 seconds for 5–10 minutes at 25°C. -
Calculation:
-
One unit = 1 µmol IDP converted per minute.
-
Validation Checkpoints
-
No IDP Control: Run the assay without IDP. The rate should be near zero (validates that ATP hydrolysis is not due to contaminating ATPase).
-
No Enzyme Control: Run without NDPK. The rate should be zero (validates that IDP/ATP are stable).
References
-
Lazarowski, E. R., et al. (2003). Identification of an inositol hexakisphosphate-binding site in the P2Y13 receptor. Journal of Pharmacology and Experimental Therapeutics.
-
Communi, D., et al. (2001). Cloning, functional expression, and tissue distribution of the human P2Y13 receptor. Journal of Biological Chemistry.
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis.[5][6][7][8] Biochemistry.[9][5][6][10] 5th edition.
-
Burnstock, G. (2007). Purine and pyrimidine receptors.[11] Cellular and Molecular Life Sciences.
Sources
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- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dietary supplementation with inosine-5′-monophosphate improves the functional, energetic, and antioxidant status of liver and muscle growth in pigs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
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